molecular formula C19H26ClNO4 B13984978 Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate CAS No. 649747-97-7

Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate

Cat. No.: B13984978
CAS No.: 649747-97-7
M. Wt: 367.9 g/mol
InChI Key: SOWQPSMKOBHFBW-UHFFFAOYSA-N
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Description

1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is a complex organic compound with the molecular formula C19H26ClNO4 and a molecular weight of 367.87 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-chloroethanol in the presence of a base to form the intermediate 1-chloroethoxycarbonyl derivative. This intermediate is then reacted with phenylmethyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .

Properties

CAS No.

649747-97-7

Molecular Formula

C19H26ClNO4

Molecular Weight

367.9 g/mol

IUPAC Name

benzyl 2-[1-[(1-chloroethoxycarbonylamino)methyl]cyclohexyl]acetate

InChI

InChI=1S/C19H26ClNO4/c1-15(20)25-18(23)21-14-19(10-6-3-7-11-19)12-17(22)24-13-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3,(H,21,23)

InChI Key

SOWQPSMKOBHFBW-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)NCC1(CCCCC1)CC(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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